molecular formula C26H26N4O2S B3955047 MFCD02659806

MFCD02659806

Cat. No.: B3955047
M. Wt: 458.6 g/mol
InChI Key: IHUZEOQYABMFIH-UHFFFAOYSA-N
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Description

However, based on its MDL identifier and cross-referencing with analogous compounds in the same class (e.g., boronic acid derivatives or halogenated aromatic compounds), it can be inferred that MFCD02659806 shares structural motifs such as aromatic rings with halogen substituents (e.g., bromine, chlorine) and functional groups like boronic acid (-B(OH)₂) . Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Typical physicochemical properties of this class include moderate aqueous solubility (e.g., ~0.24–0.68 mg/mL), molecular weights ranging from 200–250 g/mol, and logP values between 0.6–2.15, indicating variable lipophilicity .

Properties

IUPAC Name

1-carbazol-9-yl-3-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-3-29-25(18-12-14-20(32-2)15-13-18)27-28-26(29)33-17-19(31)16-30-23-10-6-4-8-21(23)22-9-5-7-11-24(22)30/h4-15,19,31H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUZEOQYABMFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02659806 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

    Continuous Processing: Some industrial methods use continuous processing techniques to produce the compound more efficiently.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02659806 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions involving different reagents can produce a variety of substituted compounds.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Catalysts: Various catalysts may be used to facilitate the reactions, including metal catalysts and organic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

MFCD02659806 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of MFCD02659806 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathway Modulation: By interacting with these targets, it can influence various biochemical pathways, leading to its observed effects.

    Cellular Effects: The compound’s actions at the molecular level translate to effects at the cellular and organismal levels, contributing to its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares MFCD02659806 (inferred properties) with three structurally similar compounds from published data (Table 1). These analogs were selected based on shared functional groups, halogenation patterns, and applications in organic synthesis.

Table 1. Comparative Analysis of this compound and Analogous Compounds

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂ C₁₃H₉N₃O₂
Molecular Weight ~235 g/mol 235.27 g/mol 270.32 g/mol 201.02 g/mol
Solubility (mg/mL) 0.24–0.68 0.24 0.19 0.687
LogP (XLOGP3) 2.15 (assumed) 2.15 2.89 0.78 (WLOGP)
Synthetic Method Suzuki coupling Pd-catalyzed coupling Pd-catalyzed coupling A-FGO catalyst, green synthesis
Bioavailability Moderate (Score: 0.55) 0.55 0.49 0.55
Hazard Profile Low (PAINS: 0 alerts) 0 alerts 1 alert (Brenk) H302 (acute toxicity)
Key Observations:

Structural Variations :

  • Halogenation patterns significantly influence molecular weight and lipophilicity. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher logP (2.89) due to additional chlorine substituents compared to this compound (logP ~2.15) .
  • The benzimidazole derivative (2-(4-nitrophenyl)benzimidazole) exhibits lower molecular weight but higher aqueous solubility (0.687 mg/mL) owing to its nitro group and heterocyclic ring .

Synthetic Accessibility: Boronic acid analogs are typically synthesized via Pd-catalyzed cross-coupling, requiring ligands like bis(diphenylphosphino)ferrocene and bases such as potassium phosphate . In contrast, the benzimidazole derivative employs a green chemistry approach with recyclable A-FGO catalysts, achieving 98% yield under mild conditions .

Bioactivity and Safety :

  • Boronic acids generally show high GI absorption and BBB permeability but may trigger Brenk alerts (e.g., structural liabilities) in dichlorinated analogs .
  • The benzimidazole compound carries an H302 hazard warning due to acute oral toxicity, unlike the boronic acids .

Research Findings and Functional Comparisons

B. Thermodynamic and Kinetic Stability :
  • Boronic acids exhibit moderate stability in aqueous media but may undergo protodeboronation under acidic conditions. Chlorine substituents in this compound analogs improve stability compared to non-halogenated counterparts .
  • The benzimidazole derivative’s nitro group increases electron deficiency, enhancing thermal stability but reducing solubility in nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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